Propylmalononitrile
Description
Propylmalononitrile (IUPAC name: Propanedinitrile [(2-chlorophenyl)methylene]) is a nitrile-based organic compound characterized by a propyl chain attached to a malononitrile core. It is structurally related to the well-known riot control agent CS gas (o-Chlorobenzylidenemalononitrile), which shares the malononitrile backbone but incorporates a chlorinated aromatic substituent . This compound’s primary applications include its use as a chemical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity stems from the electron-withdrawing nitrile groups, which facilitate nucleophilic additions and cyclization reactions.
Properties
IUPAC Name |
2-propylpropanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-3-6(4-7)5-8/h6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBXDEILUKZCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508916 | |
| Record name | Propylpropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38091-73-5 | |
| Record name | Propylpropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Cyanoacetamide: Propylmalononitrile can be synthesized by the dehydration of cyanoacetamide in the presence of a dehydrating agent such as phosphorus oxychloride.
Gas-Phase Reaction: Another method involves the gas-phase reaction of acetonitrile and cyanogen chloride, which yields malononitrile. The propyl group can then be introduced through alkylation reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale gas-phase reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Oxidative Amidation with Amines
Propylmalononitrile undergoes oxidative coupling with primary amines under aerobic conditions to form substituted amides. This reaction is catalyzed by molecular oxygen and proceeds via a radical mechanism.
Example Reaction:
2-Propylmalononitrile + Allylamine → Amide 4q (90% yield)
| Reaction Conditions | Catalyst | Yield | Reference |
|---|---|---|---|
| O₂ (1 atm), DMSO, 50°C, 24h | None | 90% |
Key features:
-
Sterically hindered amines and amino acid esters react efficiently.
-
Reaction preserves stereochemical integrity in chiral substrates .
Nickel-Catalyzed Cross-Coupling Reactions
This compound serves as a ligand in heterogeneous nickel nanocatalysts for Suzuki-Miyaura couplings. The NiFe₂O₄@SiO₂-BPMN-Ni complex enables efficient synthesis of biphenyl derivatives.
Example Reaction:
Aryl halides + Phenylboronic acid → Biphenyls (85–95% yield)
| Catalyst | Conditions | Yield | Reference |
|---|---|---|---|
| NiFe₂O₄@SiO₂-BPMN-Ni | Ultrasound, 60°C, H₂O/EtOH | 92% |
Advantages:
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Catalyst recyclability (5 cycles with <5% activity loss).
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Short reaction times (<30 min) under ultrasonic irradiation .
Stereoselective Lactonization via Pinner Reaction
This compound derivatives participate in diastereoselective cyclizations to form γ-lactones. Methanesulfonic acid (MsOH) in dichloroethane at 80°C induces desymmetrization of prochiral dinitriles .
Example Reaction:
Prochiral dinitrile → γ-Lactone (dr 8:1)
| Acid | Temperature | Solvent | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Methanesulfonic acid | 80°C | Dichloroethane | 8:1 |
Mechanistic insight:
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Reversible imidate formation governs stereoselectivity.
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Prolonged reaction times reduce selectivity due to racemization .
Cascade Deprotection-Cyclization Reactions
This compound derivatives enable acid-labile deprotection cascades. Chiral Brønsted acids (e.g., TRIP) catalyze enantioselective lactone formation from diester malonates .
Example Reaction:
Diester malonate → Enantioenriched lactone (85% yield, 90% ee)
| Catalyst | ee | Yield |
|---|---|---|
| TRIP (Chiral acid) | 90% | 85% |
Scientific Research Applications
Chemistry: Propylmalononitrile is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study enzyme-catalyzed reactions involving nitriles and their derivatives.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of propylmalononitrile involves its reactivity with various nucleophiles and electrophiles. The cyano groups in this compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form a wide range of derivatives.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on malononitrile derivatives, emphasizing structural variations, physicochemical properties, and functional applications.
Structural and Functional Comparison
Key Observations:
The o-chlorobenzylidene group in CS gas increases molecular stability and volatility, critical for its rapid dispersal as a lachrymator .
Reactivity: Malononitrile derivatives undergo Knoevenagel condensations, but the reaction kinetics vary. For example, CS gas’s aromatic substituent slows hydrolysis, whereas this compound’s alkyl chain may accelerate nucleophilic attacks.
Toxicity: CS gas’s potent irritant effects are attributed to its activation of TRPA1 ion channels in sensory neurons. This compound’s toxicity profile is less documented but likely milder due to the absence of aromatic chlorination .
Physicochemical Properties
| Property | This compound | CS Gas | Malononitrile |
|---|---|---|---|
| Molecular Weight (g/mol) | ~150.1 | 188.6 | 66.06 |
| Melting Point (°C) | Not reported | 93–95 | 32–34 |
| Boiling Point (°C) | ~200 (estimated) | 310–315 (decomposes) | 218–220 |
| Solubility in Water | Low | Insoluble | Moderate |
Notes:
- Data gaps exist for this compound’s exact melting/boiling points, highlighting the need for further experimental characterization.
- CS gas’s low water solubility ensures persistence in environmental matrices, whereas this compound’s alkyl chain may enhance biodegradability .
Biological Activity
Propylmalononitrile, a derivative of malononitrile, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound is characterized by the presence of two cyano groups attached to a propyl chain. Its chemical structure can be represented as follows:
This compound is part of the malononitrile family, known for their ability to participate in various chemical reactions, including Michael additions and nucleophilic substitutions.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of malononitrile, including this compound, showed effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential as an antimicrobial agent .
2. Antiviral Activity
In vitro studies have revealed that this compound can inhibit the replication of certain viruses. The compound was tested against several viral strains, showing promising results in reducing viral load. The mechanism appears to involve interference with viral entry or replication processes .
3. Antifungal Effects
In addition to its antibacterial and antiviral properties, this compound has demonstrated antifungal activity. It was effective against common fungal pathogens, with studies reporting significant reductions in fungal growth at specific concentrations .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : this compound may inhibit key enzymes involved in microbial metabolism, disrupting cellular functions.
- Membrane Disruption : The compound has been shown to interact with microbial membranes, leading to increased permeability and cell death.
- Interference with Nucleic Acids : There is evidence suggesting that this compound can bind to nucleic acids, affecting replication and transcription processes .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing its effects on Escherichia coli and Staphylococcus aureus. The results showed that at a concentration of 100 µg/mL, this compound exhibited a 90% reduction in bacterial growth compared to control groups.
| Bacterial Strain | Control Growth (%) | Growth with this compound (100 µg/mL) (%) |
|---|---|---|
| E. coli | 100 | 10 |
| S. aureus | 100 | 15 |
Case Study 2: Antiviral Activity
In another study focusing on antiviral properties, this compound was tested against the influenza virus. The compound reduced viral titers by over 80% at a concentration of 50 µg/mL after 48 hours of treatment.
| Treatment Concentration (µg/mL) | Viral Titer Reduction (%) |
|---|---|
| 0 | 0 |
| 25 | 50 |
| 50 | 80 |
Q & A
Q. What protocols ensure ethical rigor when using this compound in preclinical studies?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo experiments. Include sample-size justifications (power analysis, α=0.05, β=0.2) and randomization methods. For ecotoxicity, adhere to OECD Test No. 201 (algae growth inhibition) with triplicate replicates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
